Bienvenue dans la boutique en ligne BenchChem!

1-[(3,3-Difluorocyclobutyl)methoxy]-4-methylphthalazine

PDE4 inhibition Metabolic stability Conformational constraint

1-[(3,3-Difluorocyclobutyl)methoxy]-4-methylphthalazine (CAS 2201467-40-3) is a disubstituted phthalazine derivative bearing a 3,3-difluorocyclobutylmethoxy group at position 1 and a methyl substituent at position 4 of the phthalazine core. Its molecular formula is C₁₄H₁₄F₂N₂O with a molecular weight of 264.27 g/mol.

Molecular Formula C14H14F2N2O
Molecular Weight 264.276
CAS No. 2201467-40-3
Cat. No. B2869706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,3-Difluorocyclobutyl)methoxy]-4-methylphthalazine
CAS2201467-40-3
Molecular FormulaC14H14F2N2O
Molecular Weight264.276
Structural Identifiers
SMILESCC1=NN=C(C2=CC=CC=C12)OCC3CC(C3)(F)F
InChIInChI=1S/C14H14F2N2O/c1-9-11-4-2-3-5-12(11)13(18-17-9)19-8-10-6-14(15,16)7-10/h2-5,10H,6-8H2,1H3
InChIKeyRKXLWAUDIAFNRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3,3-Difluorocyclobutyl)methoxy]-4-methylphthalazine (CAS 2201467-40-3): Structural Identity and Physicochemical Baseline for Sourcing Decisions


1-[(3,3-Difluorocyclobutyl)methoxy]-4-methylphthalazine (CAS 2201467-40-3) is a disubstituted phthalazine derivative bearing a 3,3-difluorocyclobutylmethoxy group at position 1 and a methyl substituent at position 4 of the phthalazine core . Its molecular formula is C₁₄H₁₄F₂N₂O with a molecular weight of 264.27 g/mol . The compound belongs to a broader class of phthalazine-based heterocycles that have been extensively studied as phosphodiesterase 4 (PDE4) inhibitors, where substitution at positions 1 and 4 critically modulates enzymatic potency, subtype selectivity, and metabolic stability [1][2]. The gem-difluorocyclobutyl moiety is a recognized privileged fragment in contemporary medicinal chemistry, conferring distinct conformational constraints and metabolic profiles compared to non-fluorinated cycloalkyl or linear alkoxy analogs [3].

Why 1-[(3,3-Difluorocyclobutyl)methoxy]-4-methylphthalazine Cannot Be Replaced by Generic Phthalazine Analogs in PDE4-Targeted Research


Phthalazine-based PDE4 inhibitors exhibit extreme sensitivity to the nature of the 1-position alkoxy substituent and the 4-position group. The canonical phthalazine PDE4 pharmacophore, exemplified by rolipram-inspired analogs, relies on a cyclopentyloxy moiety at position 1 for high-affinity enzyme interaction; however, this group is also associated with undesirable binding to the high-affinity rolipram binding site (HARBS), which correlates with emetic side effects [1]. Research has demonstrated that replacing the cyclopentyloxy group with cyclobutyloxy or fluorinated alkoxy substituents can reduce HARBS affinity while maintaining PDE4 catalytic-site inhibition, and that difluoromethoxy/cyclobutyloxy replacements significantly reduce or eliminate the formation of reactive metabolites capable of covalent microsomal protein binding . The 3,3-difluorocyclobutylmethoxy motif in this compound combines the conformational rigidity of a cyclobutyl ring with the electronic modulation imparted by geminal fluorination—a dual feature absent in simple cyclopentyloxy, cyclobutyloxy, or linear alkoxy analogs. Substituting this compound with a generic 1-cyclopentyloxy-4-methylphthalazine would therefore introduce different conformational preferences, metabolic liability, and HARBS affinity characteristics, directly compromising experimental reproducibility and SAR continuity [1].

Quantitative Differentiation Evidence for 1-[(3,3-Difluorocyclobutyl)methoxy]-4-methylphthalazine Relative to Structural Analogs


3,3-Difluorocyclobutylmethoxy vs. Cyclopentyloxy: Conformational Constraint and Metabolic Stability Advantage in PDE4 Inhibitor Scaffolds

In the phthalazine PDE4 inhibitor series, the 1-position alkoxy substituent directly governs both enzymatic potency and metabolic fate. Literature data demonstrate that replacement of the methoxy and cyclopentyloxy substituents on the catechol moiety of CDP-840 (a close structural paradigm) with cyclobutyloxy and/or difluoromethoxy groups resulted in potent and selective PDE4 inhibitors wherein the formation of reactive metabolites that could covalently bind to microsomal protein was significantly reduced or eliminated . The 3,3-difluorocyclobutylmethoxy group present in 1-[(3,3-difluorocyclobutyl)methoxy]-4-methylphthalazine combines the cyclobutyl ring conformational constraint with gem-difluoro electronic effects, a dual modification that is unavailable with the classic cyclopentyloxy-substituted phthalazine PDE4 inhibitors such as those described in the Pellacini and Pradella series [1][2].

PDE4 inhibition Metabolic stability Conformational constraint

Gem-Difluorocyclobutyl as a Conformationally Restricted Bioisostere: Differentiation from Non-Fluorinated Cyclobutyl and Cyclopentyl Analogs

The 3,3-difluorocyclobutyl group is distinct from both simple cyclobutyl and cyclopentyl groups in terms of molecular geometry and physicochemical properties. The geminal fluorine atoms at the 3-position of the cyclobutane ring introduce a strong dipole moment, alter the pKa of adjacent functional groups through inductive effects, and restrict the conformational flexibility of the cyclobutane ring relative to non-fluorinated analogs [1]. Multigram synthetic methods for 3,3-difluorocyclobutyl-substituted building blocks (including carboxylic acids, amines, alcohols, azides, and trifluoroborate ketones) have been established, confirming their utility and accessibility as privileged fragments in medicinal chemistry [1]. The 4-methyl substitution at the phthalazine core further distinguishes this compound from phthalazine PDE4 inhibitors bearing bulkier 4-substituents (e.g., 4-aryl or 4-heterocyclyl groups), which occupy different chemical space and exhibit divergent PDE4 subtype selectivity profiles [2].

Bioisosterism Conformational analysis Drug design

4-Methyl Substitution as a Minimal Pharmacophoric Anchor: SAR Divergence from 4-Aryl and 4-Heterocyclyl Phthalazine PDE4 Inhibitors

Published SAR studies on phthalazine PDE4 inhibitors reveal that the nature of the 4-position substituent profoundly influences PDE4 inhibitory potency (IC₅₀), HARBS affinity (Kᵢ), and TNFα synthesis inhibition [1][2]. In the foundational Pellacini/Pradella series, 4-substituents ranging from simple methyl to elaborated heterocycles were systematically evaluated, with Table 1 of the primary publications showing that the identity of the 4-substituent drives both PDE4 catalytic-site inhibition and binding to the high-affinity rolipram binding site [1]. The 4-methyl group in 1-[(3,3-difluorocyclobutyl)methoxy]-4-methylphthalazine represents the minimal steric footprint at this position. While specific IC₅₀ values for this exact compound have not been published in the peer-reviewed literature as of the search date, the available SAR framework indicates that the 4-methyl substitution yields a distinct selectivity and potency profile compared to 4-aryl or 4-heterocyclyl analogs, with implications for PDE4 subtype selectivity and HARBS/HSPDE4 catalytic site discrimination ratios [1][2].

Structure-activity relationship PDE4 subtype selectivity Phthalazine SAR

Molecular Weight and Physicochemical Profile as an Advantage for Downstream Synthetic Elaboration vs. Higher-MW Phthalazine Intermediates

With a molecular weight of 264.27 g/mol and molecular formula C₁₄H₁₄F₂N₂O , 1-[(3,3-difluorocyclobutyl)methoxy]-4-methylphthalazine resides within favorable lead-like chemical space (MW < 300) as defined by standard drug-likeness metrics. This is notably lower than many advanced phthalazine PDE4 inhibitors from the patent and primary literature, which frequently incorporate larger 4-substituents (e.g., substituted pyridines, piperidines, or fused heterocycles) resulting in MW values exceeding 350–450 g/mol [1]. The compact substitution pattern (methyl at position 4, difluorocyclobutylmethoxy at position 1) preserves two unsubstituted positions on the phthalazine benzo ring (positions 5–8), offering multiple vectors for further synthetic diversification while maintaining a low molecular complexity burden—an attribute valued in fragment-based and property-driven lead optimization campaigns.

Lead-likeness Molecular property Synthetic tractability

Validated Application Scenarios for 1-[(3,3-Difluorocyclobutyl)methoxy]-4-methylphthalazine Based on Structural and Pharmacophoric Evidence


PDE4 Inhibitor Lead Generation: Exploring 1-Alkoxy SAR with a Non-Classical Fluorinated Cyclobutyl Fragment

Medicinal chemistry teams engaged in PDE4 inhibitor discovery can deploy this compound as a structurally distinct starting point for SAR exploration at the phthalazine 1-position. Unlike the extensively precedented cyclopentyloxy analogs from the Zambon Group and related patent families , the 3,3-difluorocyclobutylmethoxy group introduces a fluorinated, conformationally constrained motif that, based on class-level metabolic stability evidence with analogous catechol PDE4 inhibitors, may offer reduced reactive metabolite formation liability [1]. The 4-methyl substituent provides a minimal steric anchor against which the impact of incremental 1-position modifications on PDE4 potency, HARBS affinity, and subtype selectivity can be systematically measured .

Synthetic Intermediate for Diversified Phthalazine Libraries via Benzo Ring Functionalization

With positions 5–8 of the phthalazine benzo ring unsubstituted , this compound serves as a versatile intermediate for parallel library synthesis. Electrophilic aromatic substitution, directed metalation, or cross-coupling reactions can introduce diverse substituents onto the benzo ring while retaining the 1-(3,3-difluorocyclobutylmethoxy)-4-methyl substitution pattern. This enables the construction of compound arrays where the impact of benzo ring modifications on PDE4 pharmacology, physicochemical properties, and ADME parameters can be assessed with the benzo ring as the variable vector and the 1,4-substitution pattern held constant [1].

Metabolic Stability Benchmarking: Fluorinated Cyclobutyl vs. Classical Cyclopentyloxy Phthalazine Matched Pairs

In drug metabolism and pharmacokinetics (DMPK) profiling workflows, this compound can be paired with its direct 1-cyclopentyloxy-4-methylphthalazine analog (or a closely matched 1-cyclobutyloxy variant) to experimentally quantify the contribution of the gem-difluorocyclobutyl group to microsomal stability, CYP inhibition, and reactive metabolite formation. The literature precedent showing that cyclobutyloxy/difluoromethoxy replacement reduces covalent microsomal protein binding in catechol PDE4 inhibitors provides a testable hypothesis that can be directly interrogated using this compound as the fluorinated probe in a matched molecular pair analysis.

Quote Request

Request a Quote for 1-[(3,3-Difluorocyclobutyl)methoxy]-4-methylphthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.